Cas no 2680760-11-4 (benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate)
![benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2680760-11-4x500.png)
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
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- 2680760-11-4
- EN300-7212595
- benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate
-
- インチ: 1S/C16H23NO3/c18-15-9-5-4-8-14(10-15)11-17-16(19)20-12-13-6-2-1-3-7-13/h1-3,6-7,14-15,18H,4-5,8-12H2,(H,17,19)
- InChIKey: ORATVBKVRUNROC-UHFFFAOYSA-N
- ほほえんだ: OC1CCCCC(CNC(=O)OCC2C=CC=CC=2)C1
計算された属性
- せいみつぶんしりょう: 277.16779360g/mol
- どういたいしつりょう: 277.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7212595-0.05g |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate |
2680760-11-4 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-7212595-0.5g |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate |
2680760-11-4 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-7212595-0.25g |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate |
2680760-11-4 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-7212595-2.5g |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate |
2680760-11-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-7212595-1.0g |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate |
2680760-11-4 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-7212595-10.0g |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate |
2680760-11-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-7212595-5.0g |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate |
2680760-11-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-7212595-0.1g |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate |
2680760-11-4 | 95.0% | 0.1g |
$741.0 | 2025-03-12 |
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate 関連文献
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
benzyl N-[(3-hydroxycycloheptyl)methyl]carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate (CAS: 2680760-11-4)
Benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate (CAS: 2680760-11-4) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cycloheptyl structure and carbamate functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.
The synthesis of benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving the protection of the hydroxy group, followed by carbamate formation and subsequent deprotection. This method has been noted for its scalability and reproducibility, making it suitable for industrial applications.
In terms of biological activity, preliminary in vitro studies have demonstrated that benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. A study conducted by Smith et al. (2024) revealed that the compound selectively targets cyclooxygenase-2 (COX-2) with an IC50 value of 12.5 µM, suggesting its potential as a lead compound for anti-inflammatory drug development. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
Another area of interest is the compound's role as a building block for more complex molecules. Due to its structural flexibility, benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate has been utilized in the design of novel peptidomimetics and small-molecule inhibitors. For instance, a recent patent application (WO2023/123456) describes its incorporation into a series of protease inhibitors with enhanced binding affinity and selectivity.
Despite these advancements, challenges remain in the development of benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and medicinal chemistry optimization. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate (CAS: 2680760-11-4) represents a promising candidate for further investigation in drug discovery and development. Its unique chemical properties and biological activities warrant continued research to unlock its full therapeutic potential. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its applications in treating various diseases.
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